4-Methoxy-naphthalene-1-carboxamidine hydrochloride 4-Methoxy-naphthalene-1-carboxamidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755255
InChI: InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H
SMILES: COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol

4-Methoxy-naphthalene-1-carboxamidine hydrochloride

CAS No.:

Cat. No.: VC13755255

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.70 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-naphthalene-1-carboxamidine hydrochloride -

Specification

Molecular Formula C12H13ClN2O
Molecular Weight 236.70 g/mol
IUPAC Name 4-methoxynaphthalene-1-carboximidamide;hydrochloride
Standard InChI InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H
Standard InChI Key MTQSEVJXBYARPK-UHFFFAOYSA-N
SMILES COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl
Canonical SMILES COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Data for the exact compound are scarce, but analogs suggest:

PropertyValue (Predicted/Analog-Based)Source Analog
Melting Point160–170 °C
Boiling Point330–340 °C
Density1.18–1.22 g/cm³
pKa~11.6 (amidine group)
SolubilitySoluble in polar solvents

The methoxy group increases electron density on the naphthalene ring, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Carboxylic Acid to Carboxamidine Conversion

A plausible route involves:

  • Synthesis of 4-Methoxy-naphthalene-1-carboxylic Acid: Methoxylation of naphthalene at the 4-position followed by carboxylation at the 1-position.

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) yields 4-methoxy-naphthalene-1-carbonyl chloride .

  • Amidine Formation: Reaction with ammonium chloride in the presence of a base (e.g., NaOH) generates the carboxamidine .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Key Reaction:

4-Methoxy-naphthalene-1-carbonyl chloride + NH4ClBase4-Methoxy-naphthalene-1-carboxamidineHClHydrochloride salt\text{4-Methoxy-naphthalene-1-carbonyl chloride + NH}_4\text{Cl} \xrightarrow{\text{Base}} \text{4-Methoxy-naphthalene-1-carboxamidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Alternative Route via Formamide Intermediates

As demonstrated in patent WO2004080945A1 , formamide derivatives can be alkylated using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) and strong bases (e.g., KOH). Adaptation for 4-methoxy-naphthalene derivatives may involve:

  • Alkylation of N-Methylformamide: Reacting 4-methoxy-1-chloromethylnaphthalene with N-methylformamide under basic conditions.

  • Hydrolysis: Acidic or basic hydrolysis of the formamide intermediate to yield the primary amine.

  • Amidine Formation: Conversion to carboxamidine via nitrile intermediates or direct amidation .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluate MDR reversal potency in vitro using cisplatin-resistant cell lines.

  • Materials Science Applications: Test corrosion inhibition efficacy in industrial acidic environments .

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